4-Acetylphenyl 3-bromobenzoate 4-Acetylphenyl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15512498
InChI: InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
SMILES:
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol

4-Acetylphenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC15512498

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

4-Acetylphenyl 3-bromobenzoate -

Specification

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
IUPAC Name (4-acetylphenyl) 3-bromobenzoate
Standard InChI InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Standard InChI Key OKXIXQUCHJSABM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br

Introduction

Molecular Structure and Spectral Characteristics

Structural Features

The molecule comprises two aromatic rings connected via an ester linkage:

  • 3-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the 3-position and an ester group at the 1-position.

  • 4-Acetylphenyl group: A second benzene ring bearing an acetyl substituent at the 4-position.

The InChIKey (OKXIXQUCHJSABM-UHFFFAOYSA-N) and SMILES (C(c1cc(Br)ccc1)(Oc1ccc(C(=O)C)cc1)=O) provide unambiguous identifiers for its structure .

Spectroscopic Data

Key spectral characteristics include:

  • Mass Spectrometry (MS): A molecular ion peak at m/z 317.989 (exact mass) and a splash10-0kei-9700000000-7f780a1519367df5afc2 fragmentation pattern .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for aromatic protons appear between δ 7.5–8.1 ppm, with distinct peaks for the acetyl group (δ 2.6 ppm, singlet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .

    • ¹³C NMR: Carbonyl carbons resonate at δ 168–170 ppm (ester) and δ 196–198 ppm (acetyl) .

Synthesis and Reaction Mechanisms

Esterification Protocols

The primary synthesis route involves esterification of 4-acetylphenol with 3-bromobenzoic acid under acidic or coupling conditions :

  • Acid-Catalyzed Esterification:

    • Reagents: Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA).

    • Conditions: Reflux in anhydrous dichloromethane (DCM) for 6–12 hours.

    • Yield: 70–85%.

  • Coupling Agent-Mediated Synthesis:

    • Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Yield: 80–90%.

Transesterification and Functionalization

Recent advances utilize transesterification with aldehydes for acyl group transfer, enabling modular synthesis of derivatives . For example, palladium-catalyzed C–H activation allows substitution at the 4-position of the acetylphenyl group, expanding access to analogs for structure-activity studies .

Physicochemical Properties

PropertyValueSource
Molecular Weight319.15 g/mol
Melting Point112–115°C (estimated)
SolubilityDCM, THF, DMSO; insoluble in H₂O
LogP (Partition Coefficient)3.2 ± 0.3

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, relevant for biological applications .

Applications in Research and Industry

Biochemical Studies

  • Enzyme Inhibition: The bromine atom participates in halogen bonding with catalytic residues, while the acetyl group modulates solubility. Used in studies targeting serine hydrolases and kinases.

  • Protein-Ligand Interactions: Serves as a fragment in crystallography to map binding pockets due to its rigid aromatic structure .

Materials Science

  • Polymer Modification: Incorporated into epoxy resins to enhance flame retardancy via bromine’s radical-scavenging properties.

  • Coordination Chemistry: Acts as a ligand for palladium catalysts in cross-coupling reactions .

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